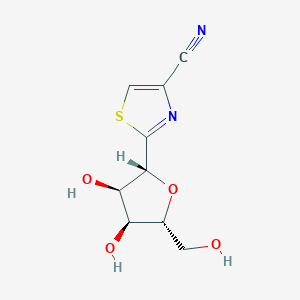
4-Cyanotiazofurin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyanotiazofurin is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in cancer treatment and anti-viral therapies. It is a heterocyclic compound that belongs to the class of thiazole derivatives and has a molecular formula of C5H3N3OS.
Wirkmechanismus
The mechanism of action of 4-Cyanotiazofurin is not fully understood, but it is believed to inhibit the activity of inosine monophosphate dehydrogenase (IMPDH), which is an enzyme involved in the de novo synthesis of guanine nucleotides. By inhibiting IMPDH, 4-Cyanotiazofurin reduces the availability of guanine nucleotides, which are essential for DNA and RNA synthesis, leading to the inhibition of cell growth and proliferation.
Biochemische Und Physiologische Effekte
4-Cyanotiazofurin has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of cell growth and proliferation. It has also been found to inhibit the expression of various oncogenes and angiogenic factors, which are involved in the development and progression of cancer. Additionally, it has been shown to have anti-inflammatory and immunomodulatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-Cyanotiazofurin is its potential as a therapeutic agent for cancer and viral infections. It has been found to be effective against a wide range of cancer cell lines and viruses, making it a promising candidate for further development. However, its use in clinical settings is limited by its toxicity and potential side effects. Additionally, its mechanism of action is not fully understood, which makes it difficult to optimize its use in therapy.
Zukünftige Richtungen
There are several future directions for research on 4-Cyanotiazofurin. One area of research is the identification of its precise mechanism of action, which could lead to the development of more effective therapies. Additionally, the synthesis of analogs of 4-Cyanotiazofurin could lead to the development of compounds with improved efficacy and reduced toxicity. Another area of research is the evaluation of its potential as a therapeutic agent for other diseases such as autoimmune disorders and neurodegenerative diseases. Finally, the development of novel drug delivery systems could improve the bioavailability and efficacy of 4-Cyanotiazofurin.
Conclusion:
In conclusion, 4-Cyanotiazofurin is a promising compound with potential applications in cancer treatment and anti-viral therapies. Its mechanism of action is not fully understood, but it is believed to inhibit the activity of IMPDH, leading to the inhibition of cell growth and proliferation. While its use in clinical settings is limited by its toxicity and potential side effects, further research on its mechanism of action and the development of analogs and drug delivery systems could lead to the development of more effective therapies.
Synthesemethoden
The synthesis of 4-Cyanotiazofurin can be achieved by reacting 2-aminobenzonitrile with thiosemicarbazide in the presence of a strong base such as sodium hydroxide. The reaction proceeds via a condensation reaction, followed by cyclization to form the final product. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, time, and solvent.
Wissenschaftliche Forschungsanwendungen
4-Cyanotiazofurin has been extensively studied in the field of medicinal chemistry due to its potential applications in cancer treatment and anti-viral therapies. It has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. Additionally, it has been found to have antiviral activity against herpes simplex virus type 1 (HSV-1) and human cytomegalovirus (HCMV).
Eigenschaften
CAS-Nummer |
144660-78-6 |
|---|---|
Produktname |
4-Cyanotiazofurin |
Molekularformel |
C9H10N2O4S |
Molekulargewicht |
242.25 g/mol |
IUPAC-Name |
2-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-thiazole-4-carbonitrile |
InChI |
InChI=1S/C9H10N2O4S/c10-1-4-3-16-9(11-4)8-7(14)6(13)5(2-12)15-8/h3,5-8,12-14H,2H2/t5-,6-,7-,8-/m1/s1 |
InChI-Schlüssel |
WCYKZVKCGIDDBF-WCTZXXKLSA-N |
Isomerische SMILES |
C1=C(N=C(S1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C#N |
SMILES |
C1=C(N=C(S1)C2C(C(C(O2)CO)O)O)C#N |
Kanonische SMILES |
C1=C(N=C(S1)C2C(C(C(O2)CO)O)O)C#N |
Synonyme |
2-(beta-D-ribofuranosyl)thiazole-4-carbonitrile 4-cyanotiazofurin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



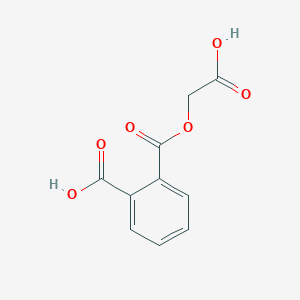
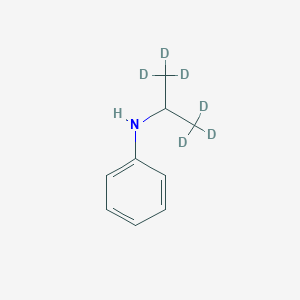
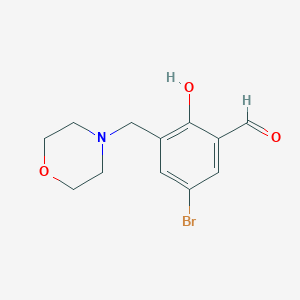
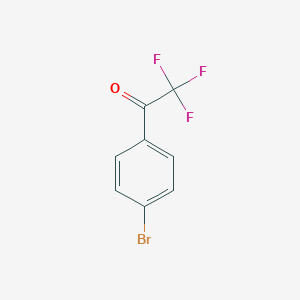
![1H-Benzimidazole, 2-[[(3-methyl-4-nitro-2-pyridinyl)methyl]thio]-](/img/structure/B124025.png)
![(3AR,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B124026.png)

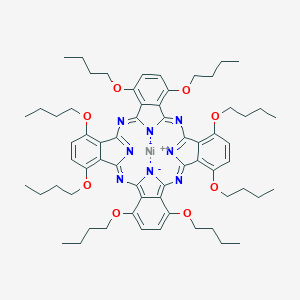
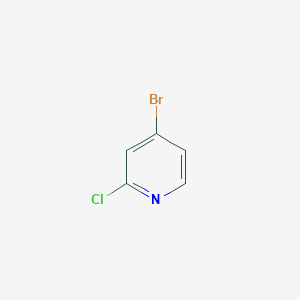
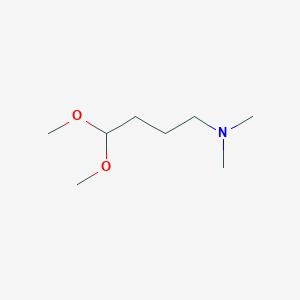
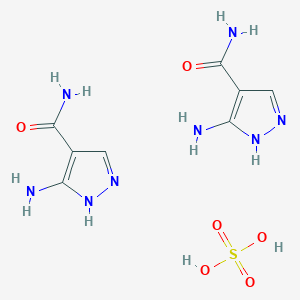
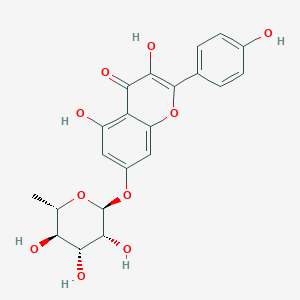
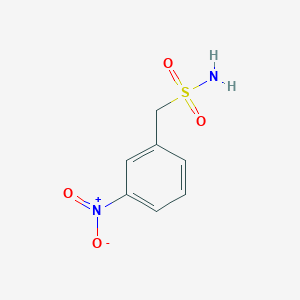
![[2-(3-Acetyloxy-4-methoxyphenyl)-7-hydroxy-4-oxo-2,3-dihydrochromen-5-yl] acetate](/img/structure/B124058.png)